

Spectroscopic and Synthetic Profile of 5-Tertbutylnonan-5-ol: A Technical Overview

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This technical guide provides a detailed spectroscopic and synthetic overview of the tertiary alcohol, **5-tert-butyInonan-5-ol**. Due to the absence of this compound in publicly available spectral databases, this document outlines the predicted spectroscopic data based on established chemical principles and data from analogous structures. Furthermore, a robust experimental protocol for its synthesis is presented, catering to researchers and professionals in the fields of chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-tert-butyInonan-5-ol**. These predictions are derived from foundational spectroscopic theory and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **5-Tert-butyInonan-5-ol**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~1.45	Multiplet	4H	CH2-CH2-CH2-CH3 (X2)
~1.30	Multiplet	4H	CH2-CH2-CH2-CH3
~1.25	Singlet	1H	ОН
~0.95	Singlet	9Н	С(СН3)3
~0.90	Triplet	6Н	CH2-CH2-CH2-CH3

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Tert-butylnonan-5-ol

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~75	Quaternary	С-ОН
~40	Quaternary	С(СН3)3
~38	Secondary	CH ₂ -C(OH)
~26	Primary	С(СН3)3
~23	Secondary	CH2-CH2-CH3
~22	Secondary	CH2-CH2-CH3
~14	Primary	СНз

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for 5-Tert-butyInonan-5-ol



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400	Strong, Broad	O-H	Stretching
2960-2850	Strong	С-Н	Stretching (Alkyl)
~1465	Medium	С-Н	Bending (CH ₂)
~1375	Medium	C-H	Bending (tert-butyl)
~1150	Medium	C-O	Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 5-Tert-butylnonan-5-ol

m/z	Relative Abundance	Assignment
200	Low	[M]+ (Molecular Ion)
185	Medium	[M - CH ₃] ⁺
143	High	[M - C ₄ H ₉] ⁺ (Loss of tert-butyl)
57	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

The synthesis of **5-tert-butylnonan-5-ol** can be readily achieved via a Grignard reaction between butylmagnesium bromide and methyl pivalate.

Synthesis of **5-Tert-butylnonan-5-ol**

Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 molar equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine. In the dropping funnel, place a solution of 1-bromobutane (2.0 molar equivalents) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary). Once the reaction begins, add the remaining



bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

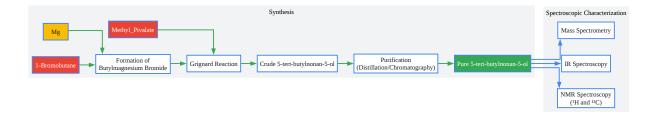
- Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl pivalate (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 5-tert-butylnonan-5-ol.

Spectroscopic Characterization

- NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of a thin film of the neat liquid product on a salt plate using an FTIR spectrometer.
- Mass Spectrometry: Analyze the sample using a mass spectrometer with electron ionization
 (EI) to confirm the molecular weight and fragmentation pattern.

Visualized Workflow





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Caption: Synthetic and characterization workflow for **5-tert-butylnonan-5-ol**.

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